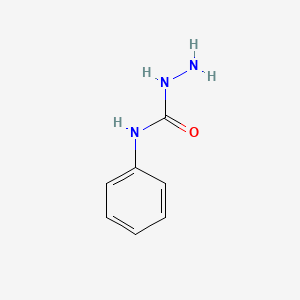
2,3-ピラジンジカルボン酸無水物
概要
説明
Furo[3,4-b]pyrazine-5,7-dione, also known as 2,3-pyrazinedicarboxylic anhydride, is an organic compound with the molecular formula C6H2N2O3. It is a heterocyclic compound containing both furan and pyrazine rings. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
科学的研究の応用
Furo[3,4-b]pyrazine-5,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Furo[3,4-b]pyrazine-5,7-dione can be synthesized through several methods. One common approach involves the cyclization of pyrazine-2,3-dicarboxylic acid under dehydrating conditions. This reaction typically requires the use of a dehydrating agent such as acetic anhydride or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the anhydride.
Industrial Production Methods
In an industrial setting, the production of furo[3,4-b]pyrazine-5,7-dione may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the production process.
化学反応の分析
Types of Reactions
Furo[3,4-b]pyrazine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: Pyrazine-2,3-diol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of furo[3,4-b]pyrazine-5,7-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Pyrazine-2,3-dicarboxylic acid: A related compound with similar chemical properties.
Furan-2,3-dicarboxylic acid: Another compound with a furan ring and carboxylic acid groups.
Phthalazine-1,4-dione: A structurally similar compound with a different ring system.
Uniqueness
Furo[3,4-b]pyrazine-5,7-dione is unique due to its combination of furan and pyrazine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
furo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O3/c9-5-3-4(6(10)11-5)8-2-1-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJWCTOOIBYHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197143 | |
| Record name | Furo(3,4-b)pyrazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-50-7 | |
| Record name | Furo[3,4-b]pyrazine-5,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(3,4-b)pyrazine-5,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo(3,4-b)pyrazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[3,4-b]pyrazine-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions 2,3-Pyrazinedicarboxylic anhydride is involved in?
A1: 2,3-Pyrazinedicarboxylic anhydride is a versatile reagent in organic synthesis, primarily due to its reactivity towards nucleophiles. One significant reaction is its ring-opening reaction with amines and anilines, leading to the formation of pyrazine carboxamides. [] This reaction is proposed to proceed through an interesting mechanism involving ring opening, decarboxylation, and the potential involvement of N-heterocyclic carbene intermediates. [] Another key application lies in its ability to effectively label amine pharmacophores. [] Researchers have utilized 2,3-Pyrazinedicarboxylic anhydride to derivatize pyrazine-2-carboxylic acid with bioactive amines, such as the one found in the 5-HT1A antagonist WAY100635. [] This derivatization strategy is particularly useful for incorporating bioactive molecules with metal complexes for potential diagnostic and therapeutic applications. []
Q2: How does the structure of 2,3-Pyrazinedicarboxylic anhydride relate to its reactivity?
A2: The structure of 2,3-Pyrazinedicarboxylic anhydride features a strained cyclic anhydride fused to a pyrazine ring. This anhydride ring is susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The presence of the pyrazine ring further influences the reactivity by providing electronic effects and potential coordination sites for metal complexes. []
Q3: Can you provide details about the synthesis and structural characterization of compounds derived from 2,3-Pyrazinedicarboxylic anhydride?
A3: Researchers have successfully synthesized a series of new derivatives of 7,7'-(1,4-phenylene)bis[(5-substitutedphenyl-1,3,4-oxadiazol-2-yl)-amino(7,8dihydropyrazino[2,3-e][1,3]oxazepine-5,9-dione)] and 7,7'-(1,4-phenylene)bis[(5-substitutedphenyl-1,3,4-oxadiazol-2yl)-amino(7,8-dihydro-5H-pyrazino[2,3-e][1,3]diazepine-5,9(6H)-dione)] using 2,3-Pyrazinedicarboxylic anhydride as a starting material. [] The synthesis involved a cycloaddition reaction with 1,3,4-oxadiazole derivatives bearing azomethine groups. [] The structures of these newly synthesized compounds were confirmed using various spectroscopic techniques, including FTIR, H NMR, C NMR, and mass spectrometry. []
Q4: Are there any studies exploring the biological activity of compounds derived from 2,3-Pyrazinedicarboxylic anhydride?
A4: Yes, studies have investigated the antimicrobial activities of 7,7'-(1,4-phenylene)bis[(5-substitutedphenyl-1,3,4-oxadiazol-2-yl)-amino(7,8dihydropyrazino[2,3-e][1,3]oxazepine-5,9-dione)] and 7,7'-(1,4-phenylene)bis[(5-substitutedphenyl-1,3,4-oxadiazol-2yl)-amino(7,8-dihydro-5H-pyrazino[2,3-e][1,3]diazepine-5,9(6H)-dione)] derivatives. [] These compounds, synthesized from 2,3-Pyrazinedicarboxylic anhydride, exhibited promising antimicrobial activities with good to excellent results. []
Q5: What are the potential applications of 2,3-Pyrazinedicarboxylic anhydride in medicinal chemistry?
A5: The ability of 2,3-Pyrazinedicarboxylic anhydride to effectively link amine-bearing pharmacophores to metal complexes, such as those containing Rhenium or Technetium-99m, makes it a valuable tool in developing targeted imaging and therapeutic agents. [, ] These complexes hold potential for applications in areas like oncology and neurology, where targeted delivery of diagnostic or therapeutic payloads is crucial. []
Q6: Can you elaborate on the use of Vilsmeier reactions in studying compounds related to 2,3-Pyrazinedicarboxylic anhydride?
A6: Vilsmeier reactions have been successfully employed to differentiate between N-aminophthalimides and phthalazine 1,4-diones, compounds structurally related to 2,3-Pyrazinedicarboxylic anhydride. [] This amidination reaction serves as a valuable tool for structural identification and understanding the tautomerization behavior of these nitrogen-containing heterocycles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
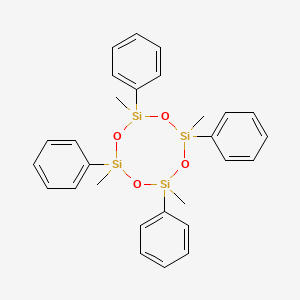

![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)

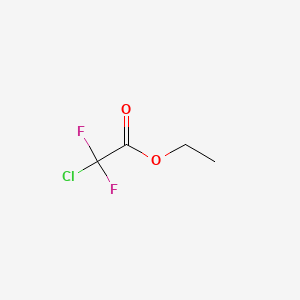



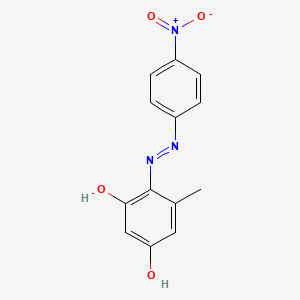
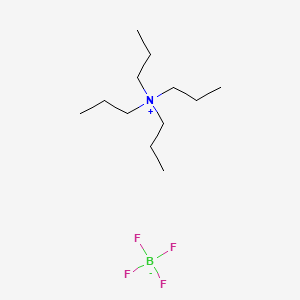


![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)
